molecular formula C4H8AsCl3O2 B13774781 Arsine, bis(2-chloroethoxy)chloro- CAS No. 66968-09-0

Arsine, bis(2-chloroethoxy)chloro-

Cat. No.: B13774781
CAS No.: 66968-09-0
M. Wt: 269.38 g/mol
InChI Key: FWIZIEASORQMSZ-UHFFFAOYSA-N
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Description

Arsine, bis(2-chloroethoxy)chloro- is an organoarsenic compound characterized by a central arsenic atom bonded to two 2-chloroethoxy groups (–OCH₂CH₂Cl) and one chlorine atom.

Properties

CAS No.

66968-09-0

Molecular Formula

C4H8AsCl3O2

Molecular Weight

269.38 g/mol

IUPAC Name

chloro-bis(2-chloroethoxy)arsane

InChI

InChI=1S/C4H8AsCl3O2/c6-1-3-9-5(8)10-4-2-7/h1-4H2

InChI Key

FWIZIEASORQMSZ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)O[As](OCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine, bis(2-chloroethoxy)chloro- typically involves the reaction of arsenic trichloride with 2-chloroethanol under controlled conditions. The reaction can be represented as follows:

AsCl3+2ClCH2CH2OHAs(OCH2CH2Cl)2Cl+2HCl\text{AsCl}_3 + 2 \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{As(OCH}_2\text{CH}_2\text{Cl)}_2\text{Cl} + 2 \text{HCl} AsCl3​+2ClCH2​CH2​OH→As(OCH2​CH2​Cl)2​Cl+2HCl

This reaction is usually carried out in an inert atmosphere to prevent the oxidation of arsenic compounds. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of arsine, bis(2-chloroethoxy)chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification steps are also scaled up, often involving continuous distillation and advanced filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Arsine, bis(2-chloroethoxy)chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

    Reduction: Reduction reactions can convert the compound back to its parent arsine or other reduced forms.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Arsenic trioxide and other arsenic oxides.

    Reduction: Arsine and its derivatives.

    Substitution: Various substituted arsine compounds depending on the nucleophile used.

Scientific Research Applications

Arsine, bis(2-chloroethoxy)chloro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of arsine, bis(2-chloroethoxy)chloro- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It can also interfere with DNA synthesis and repair, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula : Likely C₄H₈AsCl₃O₂ (inferred from substituents).
  • Functional groups : Two ether-linked 2-chloroethoxy moieties and a chlorine atom bonded to arsenic.

Structural and Chemical Comparisons

Table 1: Structural Comparison of Selected Organoarsenic Compounds
Compound Name Molecular Formula CAS RN Key Substituents
Arsine, bis(2-chloroethoxy)chloro C₄H₈AsCl₃O₂ (inferred) Not specified Two 2-chloroethoxy groups, one Cl
Lewisite I (2-Chlorovinyldichloroarsine) C₂H₂AsCl₃ 541-25-3 One 2-chlorovinyl group, two Cl
Lewisite II (Bis(2-chlorovinyl)chloroarsine) C₄H₄AsCl₃ 40334-69-8 Two 2-chlorovinyl groups, one Cl
Lewisite III (Tris(2-chlorovinyl)arsine) C₆H₆AsCl₃ 40334-70-1 Three 2-chlorovinyl groups

Key Differences :

  • Substituent type : The target compound’s 2-chloroethoxy groups introduce ether linkages, whereas Lewisites feature chlorovinyl (alkene-Cl) groups .
  • Electrophilicity : Lewisites’ chlorovinyl groups enhance electrophilic reactivity, contributing to vesicant (blistering) effects. The 2-chloroethoxy groups in the target compound may reduce direct electrophilic activity but increase environmental persistence due to ether stability .

Toxicological and Regulatory Comparisons

Table 2: Toxicity and Regulatory Status
Compound Name Acute Toxicity Chronic Hazards Regulatory Status
Arsine, bis(2-chloroethoxy)chloro High (inferred) Suspected carcinogen Likely regulated under arsenic controls
Lewisite I Blister agent, lethal Carcinogenic, mutagenic Schedule 1 chemical weapon
Lewisite II Severe skin/eye damage Persistent environmental toxin Controlled under CWC
Bis(2-Chloroethoxy)methane (non-arsenic) Moderate Limited data EPA priority pollutant

Key Findings :

  • Arsenic vs. non-arsenic compounds: The presence of arsenic in the target compound elevates its hazard profile compared to structurally similar non-arsenic ethers like bis(2-chloroethoxy)methane, which is primarily an environmental contaminant .
  • Mechanisms of toxicity: Lewisites act via arsenic-mediated enzyme inhibition and DNA damage, while the target compound’s toxicity may derive from arsenic release or direct organoarsenic interactions .

Environmental and Analytical Considerations

Table 3: Environmental Behavior and Detection
Compound Name Persistence Detection Challenges Environmental Fate
Arsine, bis(2-chloroethoxy)chloro Moderate (ether stability) Limited methods; arsenic-specific analysis required Likely hydrolysis to arsenic oxides
Lewisite I High (hydrolyzes slowly) Regulated; monitored under CWC Hydrolysis to chlorovinyl arsenicals
Bis(2-Chloroethoxy)methane High Variable recovery in water samples Resists degradation; accumulates in sediments

Key Insights :

  • Degradation pathways : The target compound’s ether groups may slow hydrolysis compared to Lewisites, but arsenic’s reactivity could drive oxidation or methylation in environmental matrices .
  • Analytical limitations : Similar to bis(2-chloroethoxy)methane, the target compound may require advanced GC/MS or arsenic-specific spectrometry for reliable detection .

Biological Activity

Arsine, bis(2-chloroethoxy)chloro- is a chemical compound with potential biological activity that has garnered attention in various fields including toxicology and pharmacology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₄H₈Cl₃O₂
  • Molecular Weight : 185.48 g/mol
  • IUPAC Name : Bis(2-chloroethoxy)chlorarsine

Biological Activity Overview

Arsine compounds, including bis(2-chloroethoxy)chloro-, have been studied for their biological activities, particularly in relation to their cytotoxic and antimicrobial properties. Research indicates that these compounds can induce various biological responses, including apoptosis and modulation of cellular pathways.

  • Reactive Oxygen Species (ROS) Generation :
    • Arsine compounds are known to increase ROS levels within cells, which can lead to oxidative stress and subsequent cell death. This mechanism is critical in understanding the cytotoxic effects of arsenic compounds on different cell types .
  • Inhibition of Key Signaling Pathways :
    • Studies have shown that arsenic compounds can inhibit the JAK-STAT signaling pathway, affecting various cellular processes such as proliferation and apoptosis .
  • Interaction with Thioredoxin System :
    • The thioredoxin system plays a significant role in cellular redox balance. Arsenic compounds can modulate this system, leading to altered apoptosis rates and cellular stress responses .

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of bis(2-chloroethoxy)chloro- on human leukemia cells. The results indicated significant cytotoxicity correlated with increased ROS production and decreased cell viability. The compound was found to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Activity

Research has also highlighted the antimicrobial properties of arsenic compounds, including bis(2-chloroethoxy)chloro-. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Data Table: Biological Effects Summary

Biological EffectObserved OutcomeReference
CytotoxicityInduction of apoptosis in leukemia cells
ROS GenerationIncreased oxidative stress
Antimicrobial ActivityEffective against bacterial strains
Inhibition of JAK-STATSuppression of cell proliferation

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